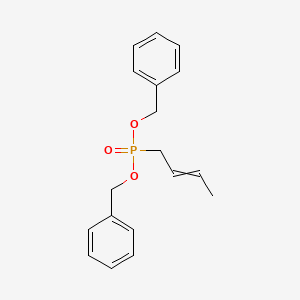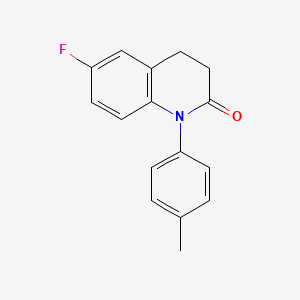![molecular formula C10H24N2O3Si B14222371 N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine CAS No. 497953-04-5](/img/structure/B14222371.png)
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is an organosilane compound with the molecular formula C10H27N3O3Si. It is commonly used as a coupling agent, surface modifier, and crosslinking agent in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine typically involves the reaction of diethylenetriamine with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes purification steps to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanol groups.
Condensation: Forms siloxane bonds with other silane compounds.
Amination: Reacts with amines to form amine-functionalized products
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and amines. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from these reactions include silanol-functionalized compounds, siloxane networks, and amine-functionalized materials .
Aplicaciones Científicas De Investigación
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility.
Medicine: Utilized in drug delivery systems to improve the stability and efficacy of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to enhance their performance and durability
Mecanismo De Acción
The mechanism of action of N1-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine involves the formation of covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong siloxane bonds, enhancing the adhesion and stability of the modified materials .
Comparación Con Compuestos Similares
Similar Compounds
- N- [3-(Trimethoxysilyl)propyl]ethylenediamine
- N- [3-(Trimethoxysilyl)propyl]-N’- (2-aminoethyl)ethylenediamine
- Trimethoxy (9-amino-4,7-diazanonane-1-yl)silane
Uniqueness
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is unique due to its ability to form stable siloxane bonds and its versatility in various applications. Its structure allows for efficient coupling and surface modification, making it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
497953-04-5 |
|---|---|
Fórmula molecular |
C10H24N2O3Si |
Peso molecular |
248.39 g/mol |
Nombre IUPAC |
N'-ethenyl-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2O3Si/c1-5-11-8-9-12-7-6-10-16(13-2,14-3)15-4/h5,11-12H,1,6-10H2,2-4H3 |
Clave InChI |
HYIDDAASLFHRQS-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCNCCNC=C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


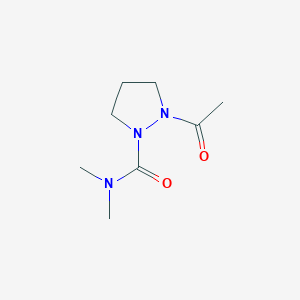
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14222301.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-](/img/structure/B14222309.png)
![S-[4-(4-phenylphenyl)phenyl] ethanethioate](/img/structure/B14222315.png)
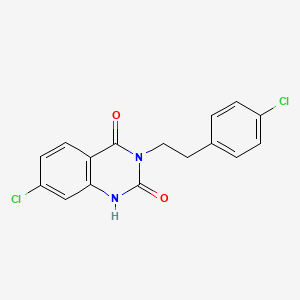
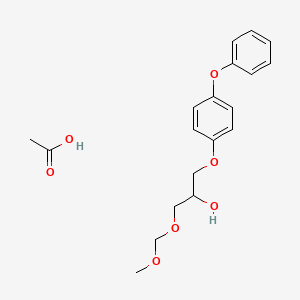
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
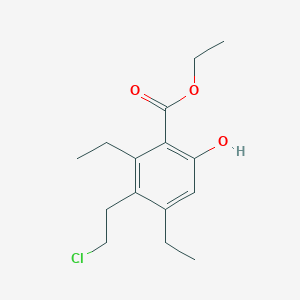
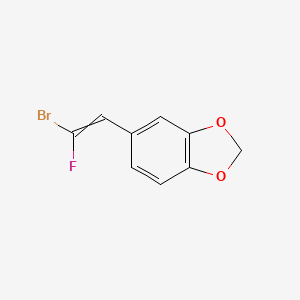
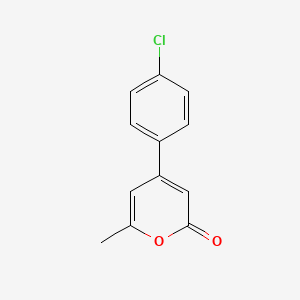
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
